molecular formula C13H19N3OS B179626 ((2-Morpholin-4-ylethyl)amino)(phenylamino)methane-1-thione CAS No. 57723-02-1

((2-Morpholin-4-ylethyl)amino)(phenylamino)methane-1-thione

Cat. No. B179626
CAS RN: 57723-02-1
M. Wt: 265.38 g/mol
InChI Key: ULYUELUHTXYHQQ-UHFFFAOYSA-N
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Description

The compound ((2-Morpholin-4-ylethyl)amino)(phenylamino)methane-1-thione is a chemical building block . It has a molecular formula of C13 H19 N3 O S and a molecular weight of 265.38 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 265.38 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Properties

Research has highlighted the anti-inflammatory and antimicrobial properties of morpholine derivatives. For instance, morpholine 2-(5-(3-fluorophenyl) -4-amino-1,2,4-triazol-3-ylthio) acetate demonstrated significant anti-inflammatory effects in an experimental model of pancreatitis in rats. This substance exhibited detoxification properties and reduced the content of circulating immune complexes, indicating its potential as an anti-inflammatory agent (Bigdan et al., 2020). Moreover, a study on thiophene derivatives, which include a morpholine moiety, revealed notable anti-inflammatory activity, suggesting their potential as pharmacological leads for anti-inflammatory drugs (Pillai et al., 2004).

Pharmacokinetics and Drug Efficacy

The pharmacokinetics and therapeutic efficacy of morpholine derivatives have also been a focal point of research. GDC-0980, a compound containing a morpholine ring, was studied for its pharmacokinetics and predicted efficacy in humans. The study suggested that this compound could be a potent inhibitor with promising pharmacokinetic properties for clinical use (Salphati et al., 2012). Additionally, a potent human immunodeficiency virus protease inhibitor, L-689,502, featuring a morpholine moiety, demonstrated dose-dependent pharmacokinetics and hepatotoxicity, providing insights into its therapeutic potential and safety (Lin et al., 1992).

Neuropharmacological Applications

Morpholine derivatives have been explored for their neuropharmacological effects. A derivative, ONO-1924H, exhibited neuroprotective effects and was identified as a potential therapeutic candidate for ischemic stroke due to its inhibitory action on poly ADP-ribose polymerase (PARP) (Kamanaka et al., 2004). Another study on a series of (4-aminobutyn-1-yl)benzylamines showed that one compound could act as a selective histamine H3 antagonist with potential for treating sleep disorders (Dvorak et al., 2009).

Miscellaneous Applications

Morpholine derivatives have been implicated in a variety of other pharmacological activities. For instance, research on thioureido-substituted sulfonamides, which include morpholine derivatives, demonstrated potent inhibitory properties against carbonic anhydrase isozymes, with potential applications in treating glaucoma (Mincione et al., 2005).

properties

IUPAC Name

1-(2-morpholin-4-ylethyl)-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c18-13(15-12-4-2-1-3-5-12)14-6-7-16-8-10-17-11-9-16/h1-5H,6-11H2,(H2,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYUELUHTXYHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=S)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10973312
Record name N'-[2-(Morpholin-4-yl)ethyl]-N-phenylcarbamimidothioic acid
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URL https://comptox.epa.gov/dashboard/DTXSID10973312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Morpholinoethyl)-3-phenylthiourea

CAS RN

57723-02-1
Record name Urea, 1-(2-(4-morpholino)ethyl)-3-phenyl-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057723021
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Record name 57723-02-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-[2-(Morpholin-4-yl)ethyl]-N-phenylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-MORPHOLINOETHYL)-3-PHENYL-2-THIOUREA
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